molecular formula C10H13ClN2O3 B2429652 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1820687-16-8

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2429652
CAS No.: 1820687-16-8
M. Wt: 244.68
InChI Key: WDNQVGPQFZJNRK-UHFFFAOYSA-N
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Properties

IUPAC Name

7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14;/h4-5,11H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQVGPQFZJNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential : Research indicates that 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride may serve as a promising therapeutic agent for treating neurological disorders such as Alzheimer's and Parkinson's diseases. Its neuroprotective properties are under investigation to understand its mechanisms in safeguarding neuronal cells from degeneration .

Neuroprotective Studies

Mechanisms of Action : Studies have shown that this compound exhibits neuroprotective effects, potentially reducing oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further exploration in the context of neurodegenerative disease therapies .

Natural Product Synthesis

Intermediate Role : In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of other bioactive compounds. This application enhances the efficiency of natural product synthesis by providing a versatile building block for more complex molecular structures .

Analytical Chemistry

Detection and Quantification : The compound is employed in various analytical techniques to aid in the detection and quantification of related substances in complex mixtures. Its unique properties allow researchers to use it as a standard reference material in chromatographic methods .

Behavioral Research

Psychoactive Properties : Animal studies have been conducted to assess the effects of this compound on behavior. These studies aim to provide insights into its psychoactive properties and potential therapeutic benefits for psychiatric conditions .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentInvestigated for therapeutic effects on neurological disorders.
Neuroprotective StudiesExplored for mechanisms that protect neurons from degeneration.
Natural Product SynthesisActs as an intermediate for synthesizing bioactive compounds.
Analytical ChemistryUsed in detection and quantification of substances in mixtures.
Behavioral ResearchAssessed for psychoactive effects through animal studies.

Case Studies and Research Findings

  • Neuroprotection Against Oxidative Stress : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential role in developing neuroprotective drugs .
  • Behavioral Impact Assessment : In behavioral experiments with rodents, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This finding indicates its potential utility in treating anxiety disorders .
  • Synthesis of Bioactive Derivatives : Researchers successfully synthesized novel derivatives using this compound as a precursor. These derivatives exhibited enhanced antimicrobial activity against various pathogens .

Mechanism of Action

Biological Activity

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (MNIQ) is a synthetic compound that belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of MNIQ, discussing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H13ClN2O3
  • Molecular Weight : 244.68 g/mol
  • CAS Number : 1820687-16-8
  • IUPAC Name : this compound

The biological activity of MNIQ is primarily attributed to its structural components:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
  • Methoxy Group : This group may enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of THIQ derivatives, including MNIQ. A study focusing on various THIQ compounds demonstrated that certain derivatives exhibited significant inhibition against KRas in colon cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM .

CompoundIC50 (μM)Activity
GM-3-180.9 - 10.7KRas inhibition
GM-3-1211.72Anti-angiogenesis

Antimicrobial Activity

MNIQ has also been studied for its antimicrobial properties. In vitro tests indicated that various THIQ compounds possess activity against a range of pathogens, although specific data on MNIQ's antimicrobial efficacy is limited in current literature.

Neuroprotective Effects

The neuroprotective potential of MNIQ is under investigation due to its structural similarity to other neuroactive compounds. THIQs have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of MNIQ and related compounds is crucial for optimizing their biological activities. The presence of both methoxy and nitro groups in MNIQ contributes to its unique reactivity and potential therapeutic effects compared to other THIQ derivatives.

Case Studies

  • In Vitro Screening : A series of synthesized THIQs were screened for anti-cancer properties in various colon cancer cell lines. MNIQ showed moderate activity in inhibiting cell proliferation .
  • Docking Studies : Molecular docking studies have suggested that modifications in the nitro and methoxy positions can significantly affect binding affinities to targets such as KRas and VEGF receptors .

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of substituted benzaldehyde precursors with nitro- or methoxy-containing amines. For example, methoxy-substituted benzaldehydes can undergo Pictet-Spengler reactions with nitro-substituted amines under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core . Optimization includes:

  • Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to enhance cyclization efficiency.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) to improve yield .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C7, nitro at C6) and tetrahydroisoquinoline backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₃Cl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.4% theoretical values .

Q. What are the stability considerations for storing this compound?

  • Storage conditions : Protect from light and moisture at room temperature (20–25°C) in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) can identify decomposition pathways (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Nitro groups can exhibit resonance effects, altering chemical shifts. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Impurity interference : Trace byproducts (e.g., dehalogenated analogs) may co-elute. Employ preparative HPLC or tandem MS/MS for isolation .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, especially for stereoisomers .

Q. What strategies are effective for optimizing regioselectivity in nitro-group introduction?

Nitro group placement at C6 in tetrahydroisoquinolines requires precise control:

  • Directed ortho-metallation : Use methoxy as a directing group for nitration. For example, HNO₃/H₂SO₄ at 0°C selectively nitrates the C6 position .
  • Protecting groups : Temporarily protect reactive sites (e.g., amines) with Boc groups to prevent undesired nitration .
  • Computational modeling : DFT calculations predict electron density maps to guide reagent selection (e.g., electrophilic vs. radical nitration) .

Q. How can researchers assess the compound’s biological activity while mitigating assay interference?

  • Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity in cell-based assays .
  • Control experiments : Include structurally similar analogs (e.g., 7-methoxy-6-chloro derivatives) to differentiate nitro-specific effects .
  • Metabolic stability : Liver microsome assays (human/rat) evaluate nitro-to-amine reduction, which may generate bioactive metabolites .

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

  • Forced degradation : Expose the compound to heat (80°C), light (UV, 48 hr), and acidic/alkaline conditions. Monitor via:
    • LC-MS/MS : Identify degradation products (e.g., demethylation at methoxy or nitro reduction) .
    • ICH guidelines : Follow Q1A(R2) and Q3B(R2) for impurity profiling and quantification .

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